molecular formula C24H25ClN4O2 B2708151 N-(3-chlorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1251628-50-8

N-(3-chlorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2708151
CAS RN: 1251628-50-8
M. Wt: 436.94
InChI Key: ZWLIWDOVXNLWIS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It includes a pyrido[4,3-d]pyrimidin-3(4H)-yl group, which is a type of heterocyclic aromatic organic compound. The presence of the chlorobenzyl and methylbenzyl groups suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the pyrido[4,3-d]pyrimidin-3(4H)-yl, chlorobenzyl, and methylbenzyl groups) would contribute to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the chlorobenzyl group might undergo nucleophilic substitution reactions, while the pyrido[4,3-d]pyrimidin-3(4H)-yl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its molecular structure. For example, the presence of polar functional groups might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Elucidation

Research into the synthesis of complex pyrimidine derivatives, including those related to N-(3-chlorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide, has been robust. One study outlines a multi-step synthetic route starting from basic pyrimidine or pyridopyrimidine scaffolds. These synthetic routes involve intricate steps such as halogenation, nitrosation, and cyclization to achieve the desired complex pyrimidine frameworks. The goal is often to explore novel compounds with potential bioactivity or to understand the structural basis of their activity through detailed synthesis and subsequent characterization (Su et al., 1986).

Potential Anticancer Activity

A significant area of interest is the potential anticancer activity of pyrimidine derivatives. Some derivatives have been shown to exhibit significant in vitro and in vivo anticancer properties. This has led to further exploration of these compounds as a promising avenue for the development of new anticancer agents. The focus has been on analogues of known bioactive molecules, modifying structural elements to enhance activity or reduce toxicity (Klimova et al., 2013).

Antimicrobial and Antibacterial Properties

The antimicrobial and antibacterial properties of pyrimidinone and oxazinone derivatives have been investigated, with some compounds synthesized from pyridines showing promising activity against a range of bacterial and fungal strains. These findings underscore the potential of such compounds in developing new antimicrobial agents. The synthesis of these compounds typically involves the use of starting materials like citrazinic acid, leading to a variety of structurally diverse derivatives with bioactivity (Hossan et al., 2012).

Structural Analysis via Crystallography

Crystallographic analysis has provided detailed insights into the molecular conformation of related compounds, facilitating a deeper understanding of their potential interactions with biological targets. Studies have shown how intramolecular hydrogen bonding can stabilize certain conformations, which may be crucial for bioactivity. This structural information is vital for the rational design of new compounds with improved efficacy and reduced toxicity (Subasri et al., 2016).

Exploration of Light Harvesting Efficiency and Non-Linear Optical Activity

Research has also delved into the physical properties of benzothiazolinone acetamide analogs, investigating their potential in photovoltaic applications. This includes studies on light harvesting efficiency, which could pave the way for their use in dye-sensitized solar cells (DSSCs). Such research not only explores the therapeutic potential of these compounds but also their applicability in materials science, highlighting the versatility of pyrimidine derivatives (Mary et al., 2020).

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its reactivity, and studying its potential applications (for example, in medicine or materials science) .

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[6-[(4-methylphenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O2/c1-17-5-7-18(8-6-17)13-28-10-9-22-21(14-28)24(31)29(16-27-22)15-23(30)26-12-19-3-2-4-20(25)11-19/h2-8,11,16H,9-10,12-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLIWDOVXNLWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)N(C=N3)CC(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide

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